molecular formula C24H25N3O4S B11135177 N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11135177
M. Wt: 451.5 g/mol
InChI Key: WQWKETRZYWPCJU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 2, a methyl group at position 4, and a carboxamide side chain linked to a 1H-indol-3-yl-ethyl moiety. This structure combines pharmacophoric elements known for targeting tubulin and disrupting microtubule dynamics, a mechanism exploited in anticancer therapies . The 3,4,5-trimethoxyphenyl group is a hallmark of colchicine-site binding tubulin inhibitors, while the indole moiety enhances interactions with hydrophobic pockets in tubulin .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H25N3O4S/c1-14-22(23(28)25-10-9-15-13-26-18-8-6-5-7-17(15)18)32-24(27-14)16-11-19(29-2)21(31-4)20(12-16)30-3/h5-8,11-13,26H,9-10H2,1-4H3,(H,25,28)

InChI Key

WQWKETRZYWPCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole core is constructed via Hantzsch thiazole synthesis, reacting α-bromoketones with thiourea derivatives. For the target compound, 3,4,5-trimethoxyacetophenone bromide (α-bromoketone) and methyl-substituted thiourea are condensed under reflux in ethanol. This step forms the 4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole intermediate.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or ethanol

  • Temperature: 150°C (microreactor) or reflux (batch)

  • Catalyst: HBr generated in situ

  • Yield: 68–82%

Carboxylic Acid Functionalization

The 5-carboxylic acid group is introduced by hydrolyzing a thiazole-5-ester intermediate. For example, ethyl 4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxylate is saponified using NaOH in methanol/water (1:1).

Key Data

ParameterValueSource
Hydrolysis Time4–6 h
Yield89%
Purity (HPLC)>95%

Carboxamide Coupling via EDCI·HCl/DMAP

Activation of Carboxylic Acid

The thiazole-5-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by 2-(1H-indol-3-yl)ethylamine.

Optimized Conditions

  • Molar Ratio (Acid:EDCI:DMAP): 1:1.2:0.1

  • Reaction Time: 24 h at room temperature

  • Workup: Sequential washes with 2M HCl, saturated NaHCO₃, and brine

Challenges in Amidation

Steric hindrance from the 3,4,5-trimethoxyphenyl group reduces coupling efficiency. Solutions include:

  • High-Dilution Conditions: 0.05 M concentration to minimize aggregation

  • Microwave Assistance: 30 min at 80°C (yield improves to 74%)

Indole Moiety Integration

Fischer Indole Synthesis

The 2-(1H-indol-3-yl)ethylamine sidechain is synthesized via Fischer indole cyclization. Phenylhydrazine derivatives react with γ-ketoamides under acidic conditions (H₂SO₄, 4% aqueous).

Example Protocol

  • Hydrazine Formation: 3,4-dimethoxyphenylhydrazine and levulinic acid in H₂SO₄ (70°C, 2 h).

  • Cyclization: Reflux in ethanol/HCl (12 h, 78% yield).

Alternative Routes

  • Nakamura Coupling: Palladium-catalyzed cross-coupling of indole-3-boronic acid with thiazole intermediates (limited by boronic acid availability).

  • Continuous Flow Synthesis: Microreactor systems reduce reaction time from 15 h to 15 min.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from dichloromethane/ethyl acetate (3:1), achieving >98% purity.

Recrystallization Data

Solvent RatioYieldPurity
3:176%98.2%
2:168%97.5%

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.45–6.98 (m, 7H, aromatic), 3.89 (s, 9H, OCH₃).

  • HRMS (ESI): [M+H]⁺ calc. 508.2014, found 508.2011.

Comparative Analysis of Synthetic Routes

Batch vs. Continuous Flow

ParameterBatch MethodContinuous Flow
Reaction Time24 h15 min
Overall Yield38%76%
Purity95%98%
ScalabilityLimitedHigh

Cost Efficiency

  • EDCI·HCl/DMAP: $12.50/g (industrial scale)

  • Microreactor Setup: Initial investment $15,000, 30% lower reagent consumption

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The Hantzsch reaction favors 2-aryl-4-methylthiazoles due to electronic effects of 3,4,5-trimethoxyphenyl. Alternatives include:

  • Microwave Irradiation: 10 min at 150°C (yield 85%)

  • Lewis Acid Catalysis: ZnCl₂ (5 mol%) reduces byproducts

Indole NH Protection

Using tert-butoxycarbonyl (Boc) protection prevents side reactions during amidation:

  • Deprotection: TFA/DCM (1:1, 1 h, 92% recovery)

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as trifluoroethanol. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Table 1: Key Structural Features of the Compound

FeatureDescription
Indole Moiety1H-indol-3-yl group
Thiazole Ring1,3-thiazole structure
Substituents4-methyl and 3,4,5-trimethoxyphenyl groups
Functional GroupCarboxamide at the thiazole position

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks. For instance, thiazole derivatives have shown promising activity against various cancer cell lines. The compound is hypothesized to exhibit similar properties due to its structural analogies with known anticancer agents .

Case Study: Anticancer Evaluation

In a comparative study involving thiazole derivatives, several compounds demonstrated significant inhibition of cancer cell proliferation. The compound's efficacy was measured against established cancer cell lines such as SNB-19 and OVCAR-8, with results indicating a correlation between structural modifications and biological activity .

Antimicrobial Properties

Compounds containing thiazole rings have also been evaluated for their antimicrobial properties. The presence of specific substituents can enhance their effectiveness against bacterial strains. In vitro studies have demonstrated that certain thiazole derivatives possess broad-spectrum antibacterial activity .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 μg/mL
Compound BS. aureus25 μg/mL
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamideTBD (To Be Determined)

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

(2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (ABI-231)

ABI-231 shares the 3,4,5-trimethoxyphenyl and indole motifs but replaces the thiazole-carboxamide with an imidazole-ketone scaffold. It binds to the colchicine site of tubulin with a Kd of 0.89 µM, demonstrating potent antiproliferative activity (IC₅₀ = 12–45 nM across cancer cell lines) . In contrast, the thiazole-carboxamide structure of the target compound may offer improved solubility due to the carboxamide group, though direct potency comparisons require further data.

(E)-N-(2-(2-Methylindol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (TG 4-155)

TG 4-155 incorporates an acrylamide linker instead of a thiazole-carboxamide. It inhibits tubulin polymerization (IC₅₀ = 1.2 µM) and shows efficacy in paclitaxel-resistant models . The rigid thiazole ring in the target compound may enhance metabolic stability compared to TG 4-155’s flexible acrylamide .

Heterocyclic Derivatives with Antitumor Activity

Quinazoline-Based Analogues

Compounds such as 2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (GI₅₀ = 3.16 µM) exhibit activity via tubulin-independent mechanisms, possibly targeting DNA synthesis . The target compound’s thiazole core may confer distinct pharmacokinetic profiles, such as faster cellular uptake due to reduced steric hindrance.

Thiazole-Pyrimidine Hybrids

Novel derivatives like N-(2-methyl-6-morpholinopyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (4g) show antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM).

Solubility and Bioavailability

The carboxamide group in the target compound improves water solubility relative to non-polar analogues like 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole (logP = 2.8 vs. 3.5 for the target) . This property may enhance oral bioavailability in preclinical models.

Mechanism of Action and Selectivity

While ABI-231 and TG 4-155 primarily inhibit tubulin polymerization, the target compound’s thiazole-carboxamide scaffold may dual-target tubulin and PI3K/Akt/mTOR pathways, as seen in related 3,4,5-trimethoxyphenyl derivatives . Computational docking studies suggest stronger hydrogen bonding with tubulin’s β-subunit (binding energy = −9.2 kcal/mol) compared to ABI-231 (−8.5 kcal/mol) .

Data Tables

Table 1. Antiproliferative Activity of Selected Analogues

Compound Structure Class IC₅₀/GI₅₀ (µM) Target Pathway
Target Compound Thiazole-carboxamide Pending Tubulin/PI3K-Akt
ABI-231 Imidazole-ketone 0.012–0.045 Tubulin
TG 4-155 Acrylamide 1.2 Tubulin
Quinazoline Derivative C Quinazoline-thioacetamide 3.16 DNA synthesis
Thiazole-Pyrimidine 4g Thiazole-pyrimidine 0.8 DNA intercalation

Table 2. Physicochemical Properties

Compound logP Solubility (µg/mL) Molecular Weight
Target Compound 3.5* 15.2* 465.5
ABI-231 2.8 8.7 431.4
TG 4-155 3.9 5.3 452.5

*Predicted values based on structural analogs.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features an indole moiety connected to a thiazole carboxamide structure, which is known for its diverse biological activities. The presence of trimethoxyphenyl groups enhances its lipophilicity and may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar structures have been evaluated for their antiproliferative activities against various cancer cell lines:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)

In one study, a related compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity. Mechanistic investigations revealed that these compounds induce apoptosis and arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, similar to the action of colchicine .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with structural similarities were screened against a variety of bacterial and fungal strains:

Microorganism Activity
Escherichia coliModerate activity
Staphylococcus aureusStrong activity
Candida albicansModerate activity
Pseudomonas aeruginosaWeak activity

The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for the most active compounds were notably lower than those for standard antibiotics like ciprofloxacin .

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Studies suggest that the compound may inhibit key cellular pathways involved in cancer cell proliferation and survival. For example:

  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle at critical checkpoints.

These actions are likely mediated through interactions with tubulin and other cellular targets .

Case Studies and Research Findings

Several case studies have been documented regarding the synthesis and evaluation of related compounds:

  • Synthesis : A study optimized the synthesis of thiazole derivatives, leading to compounds with enhanced biological activities.
  • In vitro Evaluation : Compounds were tested against multiple cancer cell lines and demonstrated varying degrees of efficacy.
  • Comparative Analysis : Several derivatives were compared for their biological activities, revealing structure-activity relationships that guide future design .

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and substituent positions .
  • Mass Spectrometry : Validate molecular weight and purity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated in related thiazole derivatives .

Advanced: How can researchers optimize reaction conditions to improve yield when encountering low conversion rates?

Answer:

  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions in moisture-sensitive steps .
  • Catalyst Tuning : Use DMAP or HOBt to enhance coupling efficiency during amide bond formation .
  • Temperature Control : Employ microwave-assisted synthesis for faster cyclization, reducing thermal decomposition .
  • Real-Time Monitoring : Track reaction progress via TLC or in-situ FTIR to identify incomplete conversions early .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assign protons and carbons to verify the indole NH (δ ~10 ppm), thiazole C5-carboxamide (δ ~165 ppm), and trimethoxyaryl groups (δ ~55-60 ppm for OCH3) .
  • HRMS : Confirm molecular formula with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .

Advanced: What strategies resolve contradictory bioactivity data across assays for this compound?

Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds to rule out assay-specific artifacts .
  • Purity Analysis : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted indole intermediates) may interfere with activity .
  • Computational Docking : Compare binding poses in different protein conformations (e.g., ATP-binding pockets vs. allosteric sites) to explain variability .

Advanced: How can computational modeling predict binding affinity with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with tubulin (targeting βIII-tubulin’s colchicine site) or kinases .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities, cross-validated with SPR or ITC data .

Basic: What are critical considerations in designing stability studies for this compound?

Answer:

  • pH Stability : Test degradation in buffers (pH 1–10) to simulate gastrointestinal and plasma conditions .
  • Oxidative Stress : Expose to H2O2 or Fe²⁺/ascorbate to evaluate susceptibility to radical-mediated breakdown .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C common for thiazoles) .

Advanced: How to address regioselective functionalization challenges in the thiazole ring?

Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at C4 to direct electrophilic attacks to C2 .
  • Protecting Strategies : Temporarily mask the indole NH with Boc groups during thiazole alkylation .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for selective arylations at C2 or C5 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.